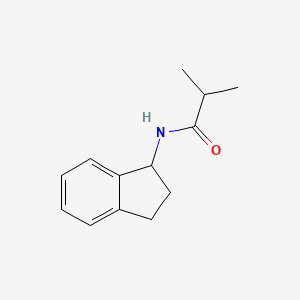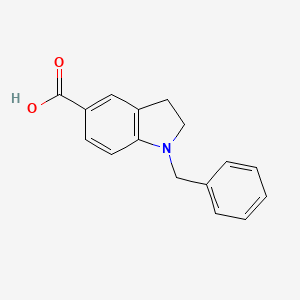
1-(3-Methylphenyl)-4-propan-2-ylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methylphenyl)-4-propan-2-ylpiperazine, also known as MCPP, is a chemical compound that belongs to the piperazine family. It is a psychoactive drug that has been widely studied for its effects on the central nervous system. MCPP has been found to have a number of potential applications in scientific research, including the study of neurotransmitter systems and the development of new drugs for the treatment of mental health disorders.
Mécanisme D'action
The mechanism of action of 1-(3-Methylphenyl)-4-propan-2-ylpiperazine is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. 1-(3-Methylphenyl)-4-propan-2-ylpiperazine has been found to interact with a number of different neurotransmitter receptors, including the serotonin, dopamine, and norepinephrine receptors. These interactions can have a number of different effects on the brain, including changes in mood, cognition, and behavior.
Biochemical and Physiological Effects
1-(3-Methylphenyl)-4-propan-2-ylpiperazine has a number of biochemical and physiological effects on the body. It has been found to increase the release of serotonin and dopamine in the brain, which can lead to changes in mood and behavior. It has also been found to increase heart rate and blood pressure, which can have both positive and negative effects depending on the context.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-Methylphenyl)-4-propan-2-ylpiperazine has a number of advantages and limitations for use in lab experiments. One advantage is that it can be used to study the role of neurotransmitter systems in various mental health disorders. It is also relatively easy to synthesize and can be obtained in relatively large quantities. However, one limitation is that it has a relatively short half-life, which can make it difficult to study its effects over longer periods of time.
Orientations Futures
There are a number of future directions for research on 1-(3-Methylphenyl)-4-propan-2-ylpiperazine. One area of interest is the development of new drugs that target the same neurotransmitter systems as 1-(3-Methylphenyl)-4-propan-2-ylpiperazine, but with fewer side effects. Another area of interest is the use of 1-(3-Methylphenyl)-4-propan-2-ylpiperazine as a tool for studying the role of neurotransmitter systems in various mental health disorders. Finally, there is a need for further research on the long-term effects of 1-(3-Methylphenyl)-4-propan-2-ylpiperazine on the brain and body, particularly in the context of chronic use.
Méthodes De Synthèse
The synthesis of 1-(3-Methylphenyl)-4-propan-2-ylpiperazine can be achieved through a number of different methods. One common method involves the reaction of 1-(3-methylphenyl)piperazine with isopropylamine in the presence of a catalyst. This reaction produces 1-(3-Methylphenyl)-4-propan-2-ylpiperazine as the primary product, along with some other byproducts.
Applications De Recherche Scientifique
1-(3-Methylphenyl)-4-propan-2-ylpiperazine has been widely studied for its potential applications in scientific research. One area of interest is the study of neurotransmitter systems in the brain. 1-(3-Methylphenyl)-4-propan-2-ylpiperazine has been found to interact with a number of different neurotransmitter receptors, including the serotonin, dopamine, and norepinephrine receptors. This makes it a valuable tool for studying the role of these neurotransmitters in various mental health disorders.
Propriétés
IUPAC Name |
1-(3-methylphenyl)-4-propan-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-12(2)15-7-9-16(10-8-15)14-6-4-5-13(3)11-14/h4-6,11-12H,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHMBAALDPBYDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylphenyl)-4-propan-2-ylpiperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Methyl-3-[[4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7463525.png)
![6-[2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]-3H-1,3-benzoxazol-2-one](/img/structure/B7463528.png)

![(E)-3-[5-(2-fluorophenyl)furan-2-yl]-2-methylsulfonylprop-2-enenitrile](/img/structure/B7463557.png)
![N-[1-(4-sulfamoylphenyl)ethyl]cyclobutanecarboxamide](/img/structure/B7463564.png)
![3-[2-[[2-(Morpholin-4-ylmethyl)phenyl]methylamino]-2-oxoethyl]-4-oxophthalazine-1-carboxamide](/img/structure/B7463571.png)
![1-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]azepan-2-one](/img/structure/B7463575.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[[4-(2-methoxyethyl)-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7463578.png)
![3-[(4-methoxyphenyl)sulfamoyl]-4-methyl-N-[(1-phenylcyclopropyl)methyl]benzamide](/img/structure/B7463583.png)



![N'-[3-[[5-benzyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propyl]propane-1,3-diamine;oxalic acid](/img/structure/B7463617.png)
